Stearic acid is a saturated fatty acid with an 18-carbon chain. [, , , ] It is a white or slightly yellow waxy solid at room temperature and is found naturally in various animal and plant fats. [, , , , , ] Stearic acid plays a significant role in various scientific research fields, including food science, material science, and surface chemistry. [, , , , , ]
Stearic acid can be sourced from both animal fats (such as tallow) and vegetable oils (like palm oil and cocoa butter). The extraction of stearic acid typically involves hydrolysis of triglycerides, followed by distillation to isolate the fatty acids. The purity of stearic acid obtained can vary based on the source and processing methods used.
In terms of classification, stearic acid is categorized under:
Stearic acid can be synthesized through several methods:
The molecular structure of stearic acid features a long hydrocarbon chain with a carboxylic acid group at one end:
Stearic acid participates in various chemical reactions:
The mechanism by which stearic acid acts varies depending on its application:
Stearic acid exhibits typical characteristics of long-chain fatty acids, including high melting points and low solubility in water, making it suitable for various applications across industries.
Stearic acid has diverse applications:
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